パナキシノール

概要

説明

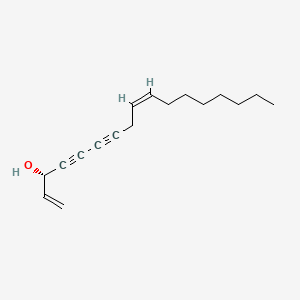

ファルカリノール: カロタトキシン またはパナキノール は、化学式C₁₇H₂₄O を持つポリアセチレン 化合物です。ニンジン (Daucus carota)、オタネニンジン、ツタなど、いくつかの植物種に自然に存在しています。ニンジンでは、ファルカリノールは2 mg/kg 程度の濃度で存在します。 毒素として、ファルカリノールは貯蔵中の黒斑の原因となるリコリス腐敗など、植物の根を真菌病から守る役割を果たしています .

科学的研究の応用

Chemistry::

Biology and Medicine::Cell Apoptosis: Research suggests that falcarinol promotes cell death (apoptosis) in certain contexts.

Skin Effects: It acts as a covalent cannabinoid receptor type 1 inverse agonist , affecting keratinocytes in human skin.

- Due to its limited toxicity, falcarinol has potential applications in various industries, such as cosmetics and pharmaceuticals.

作用機序

ファルカリノールがその効果を発揮する正確なメカニズムは、受容体やシグナル伝達経路を含む細胞成分との相互作用を伴います。ファルカリノールの作用機序を完全に解明するためには、さらなる研究が必要です。

6. 類似化合物の比較

- ファルカリノールは、オエンサントトキシン とシクトトキシン と構造上の特徴を共有しています。

- ファルカリノールは、他のポリアセチレンとは異なる独自の特性を持っています。

生化学分析

Biochemical Properties

Panaxynol interacts with various enzymes, proteins, and other biomolecules. It has been shown to have significant antimicrobial, antifungal, antiplatelet, anti-inflammatory, neuroprotective, antimutagenic, antiproliferative, and antitrypanosomal activities

Cellular Effects

Panaxynol has been shown to have profound effects on various types of cells and cellular processes. It has been demonstrated to prevent cisplatin-induced renal damage in LLC-PK1 porcine renal proximal tubular cells . It also induces DNA damage and apoptosis in macrophages in a dose-dependent manner . Furthermore, it has been shown to have a protective effect against cisplatin-induced apoptotic cell death .

Molecular Mechanism

The molecular mechanism of Panaxynol’s action is complex and involves multiple pathways. It has been shown to act as a covalent cannabinoid receptor type 1 inverse agonist and block the effect of anandamide in keratinocytes, leading to pro-allergic effects in human skin . It also inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), P38, and the expression of cleaved caspase-3 .

Temporal Effects in Laboratory Settings

The effects of Panaxynol change over time in laboratory settings. It has been shown to improve both chronic and acute murine colitis . It also ameliorates body weight loss and downregulates the mRNA expression of inflammatory mediators .

Dosage Effects in Animal Models

The effects of Panaxynol vary with different dosages in animal models. In vivo studies have shown that Panaxynol has a half-life of 1.5 hours when intravenously injected, and 5.9 hours when administered orally, with a moderate bioavailability of 50.4% . Mice show no signs of toxicity up to 300 mg/kg PO .

Metabolic Pathways

It is known that it is derived from the decarboxylation of fatty acids, probably of crepenynic acid .

Transport and Distribution

The transport and distribution of Panaxynol within cells and tissues are not well studied. It has been shown that Panaxynol concentrations were highest in colon tissue 2 hours post-treatment .

準備方法

合成経路:: ファルカリノールの生合成は、オレイン酸 (脂肪酸)から始まり、いくつかの酵素的ステップを伴います。詳しく見ていきましょう。

- 不飽和化により、炭素9位にシス二重結合 が導入され、リノール酸 が生成されます。

- さらなる不飽和化により、三重結合 を含むクレペニン酸 が生成されます。

- 異性化とさらなる反応により、ファルカリノール が生成されます .

工業生産:: ファルカリノールは天然資源から得られますが、その含有量が少なく生合成が複雑なため、工業生産は一般的ではありません。

化学反応の分析

ファルカリノールはさまざまな反応を起こします。

酸化: 特定の条件下で酸化することができます。

還元: 三重結合で還元反応が起こる可能性があります。

置換: 分子に置換基を付加することができます。一般的な試薬と条件は、具体的な反応によって異なります。主要な生成物には、官能基が修飾されたファルカリノールの誘導体があります。

4. 科学研究への応用

化学:: 生物学と医学::細胞アポトーシス: 研究によると、ファルカリノールは特定の状況下で細胞死(アポトーシス)を促進するとされています。

皮膚への影響: ファルカリノールは、カンナビノイド受容体1型逆アゴニスト として作用し、ヒトの皮膚のケラチノサイトに影響を与えます.

- ファルカリノールは毒性が低いことから、化粧品や医薬品など、さまざまな産業での応用が期待されています。

類似化合物との比較

- Falcarinol shares structural features with oenanthotoxin and cicutoxin .

- Its unique properties make it distinct from other polyacetylenes.

特性

Key on ui mechanism of action |

Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells. |

|---|---|

CAS番号 |

81203-57-8 |

分子式 |

C17H24O |

分子量 |

244.37 g/mol |

IUPAC名 |

(9E)-heptadeca-1,9-dien-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10+ |

InChIキー |

UGJAEDFOKNAMQD-ZHACJKMWSA-N |

SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

異性体SMILES |

CCCCCCC/C=C/CC#CC#CC(C=C)O |

正規SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

外観 |

Solid powder |

Key on ui other cas no. |

21852-80-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Panaxynol, (+)-Falcarinol, (+) Falcarinol, Falcarinol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Research indicates that panaxynol exhibits anti-cancer properties through several mechanisms, including:

- Induction of apoptosis: Panaxynol has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL60) cells [], pancreatic cancer cells [], and malignant melanoma cells []. This apoptotic effect is linked to the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase [].

- Cell cycle arrest: Studies have demonstrated that panaxynol can arrest cell cycle progression in cancer cells. For instance, it can arrest human malignant melanoma cells at the G1 phase, potentially by increasing the expression of p21 and decreasing cdc2 expression [].

- Inhibition of proliferation and self-renewal of cancer stem cells: Research suggests that panaxynol can inhibit the proliferation and self-renewal of cancer stem cells, specifically in pancreatic cancer. This effect is associated with the downregulation of Ki67, PCNA, and the blocking of the Wnt/β-catenin signaling pathway [].

ANone: Panaxynol's neuroprotective effects are attributed to several mechanisms:

- Protection against oxidative stress: Studies show that panaxynol can protect neurons against oxidative stress induced by hydrogen peroxide. This protection is associated with an increase in SOD activity and a decrease in MDA formation in primary cultured neurons [].

- Promotion of neurite outgrowth: Research indicates that panaxynol can promote neurite outgrowth in PC12 cells, both independently and synergistically with nerve growth factor (NGF) [].

ANone: Yes, research suggests that panaxynol interacts with:

- Cannabinoid receptors: While exhibiting antagonistic activity towards CB1 receptors in vitro, falcarinol was found to aggravate histamine-induced oedema formation in skin, suggesting a complex interaction [].

- GABAA receptors: Falcarinol displays a complex interaction with GABAA receptors, showing both enhancement and inhibition of currents mediated by different subtypes. This modulation of GABAARs may contribute to its insecticidal and sedative activity [].

- Macrophages: Panaxynol appears to selectively target macrophages, inducing DNA damage and apoptosis. This selective targeting is potentially linked to the inhibition of the STAT1 pathway and is considered a key mechanism for its anti-inflammatory effects in colitis [].

ANone: Panaxynol (Falcarinol) is an aliphatic C17-polyacetylene. Its chemical structure is characterized by a long hydrocarbon chain containing two conjugated triple bonds (diyne) and two double bonds, one of which is conjugated with the diyne system. The molecule also contains a primary alcohol group.

ANone: The molecular formula of panaxynol is C17H24O, and its molecular weight is 244.37 g/mol.

A: Yes, spectroscopic data like UV, IR, MS, 1H NMR, and 13C NMR have been used to characterize panaxynol []. This data helps in confirming its structure and identifying it in plant extracts.

A: The stability of panaxynol is influenced by factors like temperature, light exposure, and storage medium. Research indicates a significant reduction in falcarinol content (almost 35%) in raw carrot cubes stored long-term []. Steam blanching resulted in a similar reduction, while freezing did not further reduce the content [].

A: Yes, processing methods like boiling can significantly reduce panaxynol content. For example, boiling carrot pieces for 12 minutes led to a 70% reduction compared to raw carrots [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。